N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride is a complex organonitrogen heterocyclic compound characterized by its unique structure and potential applications in scientific research. The compound is classified under benzothiazoles and is notable for its inclusion of a dimethylaminoethyl group, a dioxolo group, and a nitrobenzamide moiety. Its molecular formula is with a molecular weight of approximately 375.5 g/mol .
The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride typically involves several key steps:
Each step requires careful control of reaction conditions, including temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride can be represented by its InChI and SMILES notations:
InChI=1S/C19H25N3O3S.ClH/c1-21(2)8-9-22(18(23)13-6-4-3-5-7-13)19-20-14-10-15-16(25-12-24-15)11-17(14)26-19/h10-11,13H,3-9,12H2,1-2H3;1H
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4CCCCC4
This structure highlights the presence of multiple functional groups that contribute to its chemical reactivity and biological activity .
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride participates in various chemical reactions:
These reactions are critical for modifying the compound's properties for specific applications in research.
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride involves its interaction with biological macromolecules:
This interaction profile suggests potential applications in drug discovery and development due to its ability to modulate biological processes.
The physical properties of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary based on exposure to light or moisture.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to assess purity and confirm structure .
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride has several potential applications in scientific research:
This compound represents a valuable tool for researchers exploring novel chemical entities with biological significance .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7